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molecular formula C16H26N2 B8661232 (1-Benzyl-piperidin-4-yl)-tert-butyl-amine

(1-Benzyl-piperidin-4-yl)-tert-butyl-amine

Cat. No. B8661232
M. Wt: 246.39 g/mol
InChI Key: UDHYIHYYRQGULP-UHFFFAOYSA-N
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Patent
US07595312B2

Procedure details

1.5 g 10% Pd/C were added to a solution of 13.9 g (56.0 mmol) (1-benzyl-piperidin-4-yl)-tert-butyl-amine in 140 mL MeOH and the reaction mixture was hydrogenated at RT until the theoretical uptake of H2 had been achieved (2 h). After the catalyst had been removed by suction filtering and the solvent was eliminated, the desired product was obtained, which was farther reacted without being purified.
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[C:15]([NH:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)([CH3:18])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(C)(C)C
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at RT until the theoretical uptake of H2
CUSTOM
Type
CUSTOM
Details
(2 h)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the catalyst had been removed by suction
FILTRATION
Type
FILTRATION
Details
filtering

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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